5-(Ethylsulfonyl)-4-(3-fluorophenyl)pyrimidin-2-amine
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Overview
Description
5-(Ethylsulfonyl)-4-(3-fluorophenyl)pyrimidin-2-amine is a chemical compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Ethylsulfonyl)-4-(3-fluorophenyl)pyrimidin-2-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: Starting with a suitable precursor, such as a substituted aniline, the pyrimidine ring is formed through a cyclization reaction.
Introduction of the Fluorophenyl Group: The 3-fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.
Addition of the Ethylsulfonyl Group: The ethylsulfonyl group is added through a sulfonation reaction, often using reagents like ethylsulfonyl chloride under basic conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(Ethylsulfonyl)-4-(3-fluorophenyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions may target the nitro or carbonyl groups if present.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
5-(Ethylsulfonyl)-4-(3-fluorophenyl)pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-(Ethylsulfonyl)-4-(3-fluorophenyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-4-(3-fluorophenyl)pyrimidin-2-amine
- 5-(Methylsulfonyl)-4-(3-fluorophenyl)pyrimidin-2-amine
- 5-(Ethylsulfonyl)-4-(4-fluorophenyl)pyrimidin-2-amine
Uniqueness
5-(Ethylsulfonyl)-4-(3-fluorophenyl)pyrimidin-2-amine is unique due to the specific combination of the ethylsulfonyl and 3-fluorophenyl groups, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.
Properties
Molecular Formula |
C12H12FN3O2S |
---|---|
Molecular Weight |
281.31 g/mol |
IUPAC Name |
5-ethylsulfonyl-4-(3-fluorophenyl)pyrimidin-2-amine |
InChI |
InChI=1S/C12H12FN3O2S/c1-2-19(17,18)10-7-15-12(14)16-11(10)8-4-3-5-9(13)6-8/h3-7H,2H2,1H3,(H2,14,15,16) |
InChI Key |
WLUZEWHWCOBVAP-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=CN=C(N=C1C2=CC(=CC=C2)F)N |
Origin of Product |
United States |
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